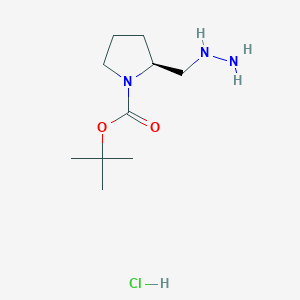

tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride

Description

tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a hydrazinylmethyl group, and a tert-butyl ester, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-8(13)7-12-11;/h8,12H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYLZDAWSKXBSE-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Hydrazinylmethyl Group: This step involves the reaction of the pyrrolidine derivative with hydrazine or its derivatives under controlled conditions to introduce the hydrazinylmethyl group.

Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazinylmethyl group.

Reduction: Reduced hydrazine derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride has shown potential as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, a study demonstrated that certain hydrazine derivatives could inhibit cancer cell proliferation, showcasing their potential as anticancer agents. The specific application of tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride in this context could lead to the discovery of novel treatments for cancer .

Synthesis of Complex Molecules

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.

Example: Synthesis of Natural Products

A notable application is in the total synthesis of natural products, where pyrrolidine derivatives are often utilized due to their structural similarities to biologically active compounds. Researchers have successfully employed hydrazine-based intermediates to construct complex molecular architectures, enhancing the efficiency of synthesis processes .

Material Science

In material science, tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride can be used to create polymers with specific functional properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Data Table: Properties of Polymers Derived from Pyrrolidine Compounds

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Decomposition Temperature | 250 °C |

| Water Absorption | 5% |

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can also interact with various receptors and enzymes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate;hydrochloride

- (S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride

Uniqueness

tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine derivative that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique hydrazinylmethyl group, exhibits various biological activities, particularly in the context of enzyme inhibition and potential antidiabetic effects.

Chemical Structure and Properties

- Molecular Formula : C10H19N3O2·HCl

- Molecular Weight : 235.74 g/mol

- CAS Number : 101929-106

The structure of tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle known for its diverse biological activities.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. These enzymes play crucial roles in the digestion of carbohydrates, making them significant targets for managing diabetes.

- α-Amylase Inhibition : The compound was tested for its ability to inhibit α-amylase activity. In vitro assays demonstrated that increasing concentrations of the compound significantly reduced enzyme activity, suggesting its potential utility in controlling postprandial blood glucose levels.

- α-Glucosidase Inhibition : Similarly, the compound exhibited inhibitory effects on α-glucosidase, further supporting its antidiabetic potential. The inhibition was quantified through absorbance measurements at specific wavelengths after enzymatic reactions with substrates, confirming its efficacy compared to standard inhibitors like acarbose.

| Concentration (μg/mL) | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| 20 | 25 | 30 |

| 40 | 45 | 50 |

| 60 | 65 | 70 |

| 80 | 80 | 85 |

| 100 | 90 | 95 |

Antimicrobial Activity

Beyond its role in enzyme inhibition, tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride has been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

- Diabetic Model Studies : In a controlled study using diabetic rats, administration of tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride resulted in significant reductions in blood glucose levels compared to untreated controls. This effect was attributed to the dual inhibition of α-amylase and α-glucosidase.

- Antimicrobial Efficacy : A separate investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent reduction in bacterial viability, supporting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride?

- Methodology : The compound can be synthesized via a multi-step approach. For example:

Starting Materials : Use (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (structurally analogous to the target compound) as a precursor.

Functionalization : Introduce the hydrazinylmethyl group via nucleophilic substitution or reductive amination. For instance, react the hydroxylmethyl intermediate with hydrazine under controlled pH (e.g., using DIPEA as a base) .

Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) protection for the pyrrolidine nitrogen, followed by HCl-mediated deprotection to yield the hydrochloride salt .

- Key Considerations : Optimize reaction time and stoichiometry to avoid over-substitution. Monitor intermediates using LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm the stereochemistry (e.g., (2S) configuration) and hydrazinylmethyl group integration. For example, the hydrazine protons typically resonate at δ 1.5–2.5 ppm in DO .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]: 275.18 g/mol) .

- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What are the optimal storage conditions to ensure compound stability?

- Storage Recommendations :

- Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the Boc group.

- Avoid exposure to moisture or strong bases, which may degrade the hydrazinylmethyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stereochemical stability during synthesis?

- Approach :

- Chiral HPLC : Compare retention times with enantiopure standards .

- X-ray Crystallography : Resolve ambiguities in the (2S) configuration by analyzing single crystals .

- Kinetic Studies : Monitor racemization rates under varying pH/temperature conditions .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric excess?

- Methodology :

- Continuous Flow Reactors : Enhance reproducibility and reduce side reactions during Boc protection/deprotection steps .

- Chiral Catalysts : Use asymmetric catalysis (e.g., Ru-BINAP complexes) to preserve stereochemical integrity .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

- Experimental Design :

- Isotopic Labeling : Track hydrazinylmethyl group dynamics using N-labeled hydrazine .

- Kinetic Profiling : Measure reaction rates under varying solvents (e.g., THF vs. DMF) to identify transition states .

Q. What computational tools are suitable for predicting the compound’s biological interactions?

- In Silico Methods :

- Molecular Docking : Model interactions with enzymes like monoamine oxidases (MAOs) using AutoDock Vina .

- QSAR : Correlate substituent effects (e.g., hydrazine vs. hydroxyl groups) with inhibitory activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., enzyme inhibition vs. activation)?

- Resolution Strategies :

- Assay Standardization : Re-test the compound under uniform conditions (e.g., pH 7.4, 37°C) .

- Orthogonal Assays : Validate results using both fluorometric and radiometric enzyme activity assays .

Methodological Tables

| Parameter | Optimal Value | Reference |

|---|---|---|

| Boc Deprotection Time | 2–4 hours (HCl/EtOAc) | |

| Hydrazine Equivalents | 1.2–1.5 eq | |

| Chiral Purity (ee) | ≥98% (HPLC) | |

| Storage Stability | >12 months (–20°C, dry) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.